Cas no 1403564-83-9 ((2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine)
(2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine Chemical and Physical Properties
Names and Identifiers
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- (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine
- 1H-Pyrazole-4-methanamine, N-[(2,5-dimethyl-3-furanyl)methyl]-1-methyl-
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- Inchi: 1S/C12H17N3O/c1-9-4-12(10(2)16-9)7-13-5-11-6-14-15(3)8-11/h4,6,8,13H,5,7H2,1-3H3
- InChI Key: ANDXZUQQUNDMRB-UHFFFAOYSA-N
- SMILES: N1(C)C=C(CNCC2C=C(C)OC=2C)C=N1
(2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM502826-1g |
N-((2,5-Dimethylfuran-3-yl)methyl)-1-(1H-pyrazol-4-yl)ethanamine |
1403564-83-9 | 97% | 1g |
$779 | 2023-02-02 |
(2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine
Introduction to (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine (CAS No. 1403564-83-9)
The compound (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine (CAS No. 1403564-83-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a furan ring system with a pyrazole moiety, both of which are known for their versatile reactivity and potential applications in drug design and advanced materials.
Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of new pharmaceutical agents. The furan ring, a five-membered aromatic structure with two double bonds, contributes to the molecule's stability and reactivity. Similarly, the pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, adds to the compound's functional diversity. These features make (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine a promising candidate for exploring novel chemical reactions and biological activities.
One of the most intriguing aspects of this compound is its potential in medicinal chemistry. Researchers have been exploring the role of such heterocyclic compounds in targeting specific biological pathways. For instance, recent findings suggest that analogs of this compound may exhibit inhibitory effects on certain enzymes associated with neurodegenerative diseases. This opens up exciting possibilities for its use in drug discovery programs aimed at treating conditions like Alzheimer's disease or Parkinson's disease.
In addition to its pharmaceutical applications, (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylmethyl)-amine has also been studied for its role in organic synthesis. The molecule serves as a valuable building block for constructing more complex structures due to its multiple reactive sites. For example, the presence of both amine and furan functionalities allows for a wide range of substitution reactions, making it an ideal substrate for exploring new synthetic methodologies.
From a synthetic perspective, the preparation of this compound involves a series of carefully designed reactions that highlight the importance of stereocontrol and regioselectivity. Recent advancements in catalytic asymmetric synthesis have enabled researchers to access enantiomerically pure versions of this compound, which are crucial for studying its biological activity in chiral environments.
Moreover, the integration of computational chemistry tools has provided deeper insights into the electronic properties and reactivity patterns of (2,5-Dimethyl-furan-3-ylmethyl)-(1-methyl-1H-pyrazol-4-ylium)-amine. Quantum mechanical calculations have revealed that the molecule exhibits unique electronic distributions that could be harnessed in designing novel materials with tailored electronic properties.
In conclusion, (2,5-Dimethyl-furan-3-ylium)-(1-methylium-pyrazolium)-amine (CAS No. 1403564839) stands as a testament to the ongoing advancements in organic chemistry and materials science. Its versatile structure and promising applications make it a subject of continued research interest. As scientists delve deeper into its properties and potential uses, this compound is poised to play a pivotal role in shaping future innovations across multiple disciplines.
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